
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate: is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl, ethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully chosen to ensure the correct stereochemistry of the final product. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through various substitution reactions, using reagents such as alkyl halides and strong bases.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrolidine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases or acids, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology: Researchers investigate the compound’s potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: The compound may serve as a lead compound in drug discovery, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
rel-(3R,5S)-1-tert-Butyl 3-methyl 5-ethylpyrrolidine-1,3-dicarboxylate: This compound has a similar structure but with different substituent positions, leading to different chemical and biological properties.
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-isopropylpyrrolidine-1,3-dicarboxylate: The presence of an isopropyl group instead of a methyl group can significantly alter the compound’s reactivity and interactions.
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-phenylpyrrolidine-1,3-dicarboxylate:
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl (3R,5S)-5-methylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)14(8-10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
Clé InChI |
ZQDPWMOCXDDWPX-VHSXEESVSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C |
SMILES canonique |
CCOC(=O)C1CC(N(C1)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



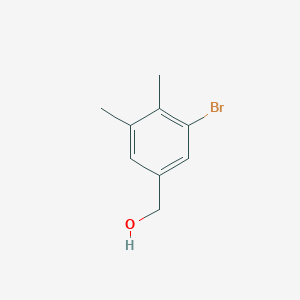
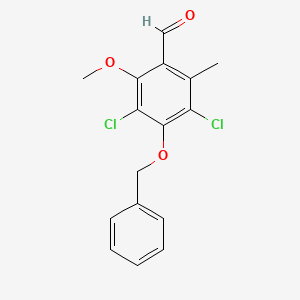
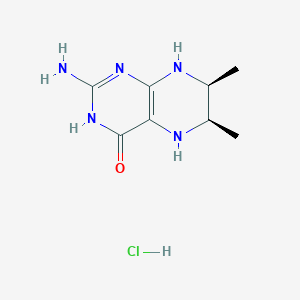
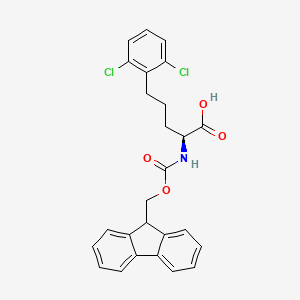
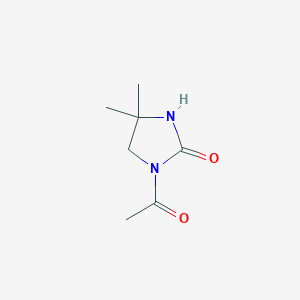

![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)




![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)
